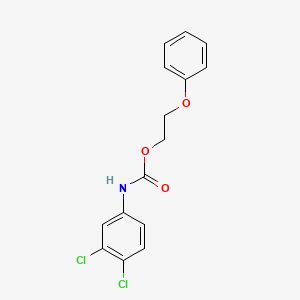

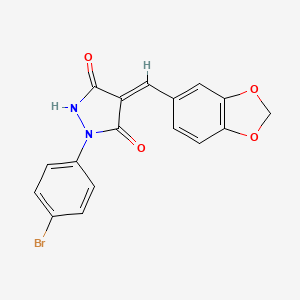

2-phenoxyethyl (3,4-dichlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenoxyethyl (3,4-dichlorophenyl)carbamate, also known as dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and public health programs. It has been shown to be effective against a wide range of pests, including insects, mites, and nematodes. However, the use of dichlorvos has been associated with environmental and health concerns, which has led to its banning in many countries.

Mechanism of Action

Dichlorvos acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. By inhibiting acetylcholinesterase, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect or other target organism.

Biochemical and Physiological Effects:

Dichlorvos has been shown to have a wide range of biochemical and physiological effects on both target and non-target organisms. In addition to its effects on acetylcholinesterase activity, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate has been shown to disrupt mitochondrial function, alter gene expression, and induce oxidative stress. These effects can lead to a range of adverse health effects, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity.

Advantages and Limitations for Lab Experiments

Dichlorvos has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against a wide range of pests. However, its toxicity and potential health effects on laboratory personnel and experimental animals must be carefully considered. In addition, the use of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate may have environmental implications, particularly if it is not properly disposed of after use.

Future Directions

There are several potential future directions for research on 2-phenoxyethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of safer and more environmentally friendly alternatives to 2-phenoxyethyl (3,4-dichlorophenyl)carbamate for use in agriculture and public health programs. Another area of interest is the investigation of the potential use of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate in the treatment of parasitic infections, particularly in areas where drug resistance is a concern. Finally, there is a need for further research on the health effects of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate, particularly on vulnerable populations such as children and pregnant women.

Synthesis Methods

Dichlorvos can be synthesized by the reaction of 3,4-dichlorophenyl isocyanate with 2-phenoxyethanol. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is a colorless to pale yellow liquid with a pungent odor.

Scientific Research Applications

Dichlorvos has been extensively studied for its insecticidal properties and its potential use in controlling pests in agriculture and public health programs. It has also been investigated for its potential use in the treatment of parasitic infections, such as malaria and schistosomiasis. In addition, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate has been used as a tool in neuroscience research to study the role of acetylcholinesterase in synaptic transmission.

properties

IUPAC Name |

2-phenoxyethyl N-(3,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c16-13-7-6-11(10-14(13)17)18-15(19)21-9-8-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMZMGIXWINPLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxyethyl (3,4-dichlorophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)

![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)

![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)

![3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5220111.png)

![2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5220114.png)

![5-(4-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5220119.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5220120.png)

amino]-1-piperidinecarboxylate](/img/structure/B5220136.png)

![2-[(4-fluorophenoxy)methyl]-N-[2-methyl-2-(4-morpholinyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5220151.png)